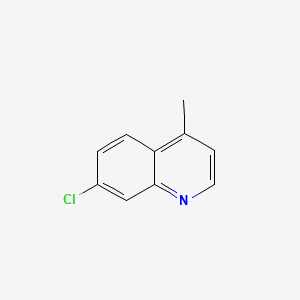

7-Chloro-4-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFGWFRCXZIEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068266 | |

| Record name | 7-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40941-53-5 | |

| Record name | 7-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40941-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040941535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 7-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 4 Methylquinoline and Its Derivatives

Classical Cyclocondensation Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline scaffold, a fundamental heterocyclic motif in medicinal and materials chemistry, has been historically achieved through a variety of classical cyclocondensation reactions. These methods, developed over a century ago, remain relevant for their robustness and scalability in producing a wide array of quinoline derivatives.

Adaptations of the Doebner-Miller Reaction for 7-Chloro-4-methylquinoline and Related Derivatives

The Doebner-Miller reaction, a variation of the Skraup synthesis, is a cornerstone in quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orggoogle.com This method has been successfully adapted for the preparation of this compound and its derivatives.

In a typical adaptation for synthesizing 7-chloroquinaldine (7-chloro-2-methylquinoline), 3-chloroaniline (B41212) is reacted with crotonaldehyde (B89634) in the presence of a mineral acid, such as hydrochloric acid, and an oxidizing agent. google.com An improved process utilizes tetrachloro-1,4-quinone (p-chloranil) as the oxidant in a non-aqueous medium, which has been shown to improve yields and the regioselectivity of the cyclization, favoring the formation of the 7-chloro isomer over the 5-chloro isomer. google.com This method avoids the need for forming a zinc chloride complex for product isolation. google.com

The reaction mechanism is complex and still a subject of discussion, but it is generally accepted to proceed through a series of steps including Michael addition, cyclization, dehydration, and oxidation. wikipedia.org A proposed mechanism involves the initial formation of an α,β-unsaturated aldehyde or ketone in situ, followed by conjugate addition of the aniline, cyclization, and subsequent aromatization. wikipedia.org

| Reactants | Catalyst/Oxidant | Product | Yield (%) | Reference |

| 3-Chloroaniline, Crotonaldehyde | HCl, Tetrachloro-1,4-quinone | 7-Chloroquinaldine | 61 | google.com |

| Aniline, α,β-Unsaturated Carbonyl Compound | Lewis or Brønsted Acids | Substituted Quinolines | Varies | wikipedia.org |

Friedländer Quinoline Synthesis and its Utility for Chlorinated Methylquinolines

The Friedländer synthesis offers a versatile and widely used method for constructing the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. smolecule.comresearchgate.net This reaction can be catalyzed by acids or bases and is instrumental in the synthesis of various substituted quinolines, including chlorinated methylquinolines. researchgate.netiipseries.org

For the synthesis of this compound, a suitable 2-aminochlorobenzaldehyde or 2-aminochlorophenyl methyl ketone can be reacted with a compound like acetone (B3395972) or ethyl acetoacetate. The reaction proceeds through an initial aldol-type condensation to form an intermediate, which then undergoes cyclization and dehydration to yield the quinoline ring system. smolecule.com The regioselectivity of the Friedländer synthesis can be a challenge when using unsymmetrical ketones. rsc.org

Modern advancements have introduced milder and more efficient catalytic systems, such as the use of tin(II) chloride and zinc(II) chloride, which can effect the reaction in a single step. acs.org Microwave-assisted protocols have also been developed to shorten reaction times and improve yields. clockss.org

| Reactants | Catalyst | Product | Key Features | Reference |

| 2-Aminoaryl Ketone, α-Methylene Ketone | L-(+)-tartaric acid and urea (B33335) derivatives | Quinoline Derivatives | High to excellent yields, biodegradable medium | researchgate.net |

| 2-Aminobenzophenone, Aldehyde | Acidic conditions | This compound | Cyclization process | evitachem.com |

| 2-Aminoaryl Ketone, Carbonyl Compound | Zinc triflate | Fused Polycyclic Quinolines | Microwave irradiation, solvent-free | researchgate.net |

Gould–Jacobs and Skraup Reactions in the Context of Quinoline Ring Construction

The Gould-Jacobs and Skraup reactions are classical methods that continue to be valuable for the synthesis of the quinoline ring system. wikipedia.orgontosight.ai

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization and subsequent decarboxylation to form 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org This method is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org The initial step is a condensation/substitution reaction, which is followed by a thermal 6-electron cyclization to form the quinoline ring. wikipedia.org The resulting ester is then saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org This method has been utilized in the synthesis of various quinoline-based antibiotics. mdpi.com

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). evitachem.comontosight.ai The reaction is initiated by the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. While a robust method, the Skraup reaction can be highly exothermic and may produce tarry by-products. It has been used for the synthesis of this compound, although it can produce regioisomers.

| Reaction | Key Reactants | Key Intermediates/Products | Key Features | Reference |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline derivatives | Thermal cyclization, effective for meta-substituted anilines | wikipedia.orgwikidoc.org |

| Skraup | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinolines | Dehydration of glycerol to acrolein, can be highly exothermic | evitachem.comontosight.ai |

Advanced and Modern Synthetic Strategies

In recent years, the field of organic synthesis has witnessed the development of advanced and modern strategies for the construction of quinoline scaffolds, offering improved efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Annulation and C-H Functionalization Routes for Quinoline Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of quinolines. nih.govrsc.org These methods often proceed under milder conditions and offer access to a wider range of derivatives that may be difficult to obtain through classical approaches.

Transition-metal-catalyzed annulation strategies involve the construction of the quinoline ring through the coupling of various starting materials. For example, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines have been developed for the synthesis of 2-phenylquinolines. nih.gov Copper(II)-mediated annulation of enamines with propargylic imines provides a modular approach to quinoline assembly.

C-H functionalization represents a highly atom- and step-economical approach to introduce functional groups directly onto the quinoline core. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively used for the regioselective C-H functionalization of quinolines at various positions. nih.govacs.org For instance, rhodium-catalyzed ortho-C-H bond activation of aromatic amines followed by heteroannulation with a C1 synthon like formic acid provides an efficient route to substituted quinolines. mdpi.com

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

| Palladium | C-H Functionalization | Quinolines, Aryl Halides | Site-selective arylation | acs.org |

| Rhodium | C-H Activation/Annulation | Aromatic Amines, Formic Acid | Cascade C-H activation and heteroannulation | mdpi.com |

| Copper | Annulation | Enamines, Propargylic Imines | Modular quinoline assembly |

Radical Chloromethylation via Photoredox Catalysis for Regioselective Functionalization

Photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient way to generate radicals under visible light irradiation. nih.govresearchgate.net This technology has been applied to the regioselective functionalization of quinolines.

One notable application is the radical chloromethylation of the quinoline ring. While direct chloromethylation via Friedel-Crafts alkylation is possible, it often suffers from issues with regioselectivity. Photoredox catalysis offers a more controlled alternative. For example, the irradiation of quinoline with a suitable chloromethylating agent in the presence of a photocatalyst, such as an iridium complex, can generate a chloromethyl radical. This radical can then add to the quinoline ring with high regioselectivity. For instance, a method has been reported for the C-H functionalization of quinoline using diethyl chloromethylphosphonate, which proceeds via a phosphoranyl radical intermediate to afford the 7-chloromethyl adduct. This reaction occurs under mild conditions and with high regioselectivity. This approach highlights the potential of photoredox catalysis for the precise and selective introduction of functional groups onto the quinoline scaffold. rsc.org

Application of Mixed Lithium-Magnesium Reagents for Functionalized Quinoline Synthesis

The functionalization of the quinoline core, particularly at positions that are not easily accessible through classical methods, can be effectively achieved using mixed lithium-magnesium reagents. This approach allows for the regioselective metalation of 7-chloroquinolines under mild conditions, followed by quenching with various electrophiles to introduce a wide range of functional groups. durham.ac.ukacs.orgworktribe.com

The process typically involves the use of a hindered magnesium amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), which facilitates deprotonation at specific sites on the quinoline ring. durham.ac.ukresearchgate.net Research has demonstrated that both the C4 and C8 positions of 7-chloroquinoline (B30040) can be successfully magnesiated. researchgate.net The resulting organometallic intermediates are then reacted with a variety of electrophiles, including aldehydes and other reactive species, to yield functionalized quinoline derivatives in good to excellent yields. durham.ac.ukresearchgate.net This method has been successfully applied in both batch and continuous flow conditions, the latter offering advantages for scalability and process control. acs.orgworktribe.com

For instance, the reaction of the organomagnesium intermediate of 7-chloroquinoline with aldehydes leads to the formation of corresponding aryl(quinolin-4-yl)methanols. durham.ac.uk The versatility of this method is further expanded by the use of mixed lithium-zinc reagents, which enable the synthesis of halogenated and arylated derivatives. durham.ac.ukacs.org

Table 1: Examples of Functionalized Quinolines via Mixed Metal Reagents

| Starting Material | Reagent | Electrophile | Product | Yield | Reference |

| 7-Chloroquinoline | TMPMgCl·LiCl | trans-Cinnamaldehyde | Allyl alcohol derivative | 92% | durham.ac.uk |

| 7-Chloro-4-oxazolinylquinoline | TMPMgCl·LiCl | Benzaldehyde | 7-Chloro-2-(hydroxy(phenyl)methyl)-4-(4,5-dihydrooxazol-2-yl)quinoline | 94% | durham.ac.uk |

This table presents selected examples of functionalization reactions.

Exploration of Green Chemistry Protocols and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives. These "green chemistry" protocols aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.govacs.org

One prominent green approach is the use of microwave irradiation to accelerate reactions. tandfonline.comresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.com For example, the synthesis of substituted 7-hydroxy-4-methylquinoline-2-thiones from 7-hydroxy-4-methyl-2-coumarin and aryl hydrazides has been efficiently achieved in water, a benign solvent, under microwave irradiation. tandfonline.comresearchgate.net

Another sustainable technique involves the application of ultrasound irradiation (sonochemistry). This method can enhance reaction rates and selectivities by generating reactive intermediates not typically formed under thermal conditions. tandfonline.com The click synthesis of novel 7-chloroquinoline derivatives has been successfully performed using ultrasound, demonstrating its utility as a green and efficient tool. tandfonline.com

Furthermore, the use of nanocatalysts is an emerging area in the green synthesis of quinolines. nih.govacs.org These catalysts offer high efficiency and can often be recovered and reused multiple times, reducing waste and cost. For instance, Fe3O4 nanoparticle-catalyzed reactions in water have been used to synthesize pyrimido[4,5-b]quinolones in high yields. nih.gov Such solvent-free or aqueous-based systems are central to the principles of green chemistry. nih.govrsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Protocols

| Reaction | Conventional Method | Green Protocol | Advantages of Green Protocol | Reference |

| Synthesis of 7-hydroxy-4-methylquinoline-2-thiones | Classical reflux | Microwave irradiation in water | Faster reaction time, higher yield, eco-friendly solvent | tandfonline.comresearchgate.net |

| Synthesis of 7-chloroquinoline derivatives | Thermal heating | Ultrasound irradiation | Accelerated reaction, reduced side products | tandfonline.com |

| Synthesis of pyrimido[4,5-b]quinolones | Standard catalysts in organic solvents | Fe3O4 nanocatalyst in water | Recyclable catalyst, high yields, green solvent | nih.gov |

This table compares different synthetic approaches, highlighting the benefits of green chemistry protocols.

Targeted Synthesis of Specific this compound Analogs

Preparation of 7-Chloro-4-quinolinylhydrazone Derivatives

A significant class of derivatives is the 7-chloro-4-quinolinylhydrazones, which are typically synthesized through a condensation reaction. nih.govnih.govbenthamdirect.com The key intermediate, 7-chloro-4-hydrazinoquinoline, is first prepared from the reaction of 4,7-dichloroquinoline (B193633) with hydrazine (B178648). ingentaconnect.com This intermediate is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent, such as ethanol, often with a catalytic amount of acid like acetic acid. ingentaconnect.comsemanticscholar.org

The reaction involves the formation of a C=N bond between the hydrazine nitrogen and the carbonyl carbon of the aldehyde or ketone, resulting in the hydrazone product. This straightforward method allows for the creation of a large library of derivatives by simply varying the aldehyde or ketone reactant. nih.govnih.govbenthamdirect.comsemanticscholar.org The products often precipitate from the reaction mixture and can be purified by simple washing or recrystallization. ingentaconnect.comsemanticscholar.org A series of twenty-one 7-chloro-4-quinolinylhydrazone derivatives were synthesized using this approach to explore their biological potential. nih.govbenthamdirect.com

Table 3: Synthesis of 7-Chloro-4-quinolinylhydrazone Derivatives

| Hydrazine Precursor | Aldehyde/Ketone Reactant | Solvent | Product Type | Reference |

| 7-Chloro-4-hydrazinoquinoline | Heteroaromatic aldehydes | Ethanol | Heteroaromatic 7-chloro-4-quinolinylhydrazones | semanticscholar.org |

| 7-Chloro-4-hydrazinoquinoline | 2,6-Diaryl-substituted piperidin-4-ones | Ethanol | Quinolinylhydrazones | ingentaconnect.com |

| 7-Chloro-4-hydrazinoquinoline | Various substituted benzaldehydes | Ethanol | N'-(substituted-benzylidene)-7-chloroquinolin-4-yl-hydrazines | nih.gov |

This table outlines the general synthetic strategy for preparing 7-chloro-4-quinolinylhydrazone derivatives.

Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) Analogs

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a core component in numerous compounds and is generally synthesized via a nucleophilic aromatic substitution (SNAr) reaction. biointerfaceresearch.comresearchgate.net The most common route involves reacting 4,7-dichloroquinoline with piperazine (B1678402). biointerfaceresearch.comgoogle.com The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the one at C7, allowing for selective reaction. biointerfaceresearch.com

The reaction is typically carried out by heating 4,7-dichloroquinoline with an excess of piperazine, which can also act as the base to neutralize the HCl formed. google.com Various solvents can be used, including methanol, isopropanol, and N,N-dimethylformamide (DMF). biointerfaceresearch.comgoogle.com One specific procedure involves heating 4,7-dichloroquinoline with piperazine in diisopropylethylamine (DIPEA) at 110°C for 16 hours. biointerfaceresearch.com

Once the core 7-chloro-4-(piperazin-1-yl)quinoline is formed, it can be further functionalized. For example, it can undergo a nucleophilic substitution reaction with substituted phenacyl bromides to yield keto derivatives, which can then be reduced to the corresponding hydroxyl compounds. biointerfaceresearch.com Another approach involves the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines to produce a range of N-substituted-amino-ethanone derivatives. nih.gov

Table 4: Synthetic Routes to 7-Chloro-4-(piperazin-1-yl)quinoline Analogs

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4,7-Dichloroquinoline | Piperazine | DIPEA, 110°C, 16h | 7-Chloro-4-(piperazin-1-yl)quinoline | biointerfaceresearch.com |

| 4,7-Dichloroquinoline | Piperazine | Methanol, reflux, 8h | 7-Chloro-4-(piperazin-1-yl)quinoline | google.com |

| 7-Chloro-4-(piperazin-1-yl)quinoline | Substituted phenacyl bromides | DMF, 0-25°C, 6-8h | 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-phenylethan-1-one derivatives | biointerfaceresearch.com |

| 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | Secondary amines | - | 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives | nih.gov |

This table summarizes key reactions for the synthesis of the 7-chloro-4-(piperazin-1-yl)quinoline core and its subsequent derivatization.

Synthetic Routes to 7-Chloro-4-anilino-quinoline Amide Derivatives

The synthesis of 7-chloro-4-anilino-quinoline amide derivatives involves multi-step procedures to build the final complex molecules. A study reported the synthesis of a series of new amide derivatives starting from 4-anilino-quinoline. asianpubs.orgresearchgate.net The general strategy focuses on introducing an amide functionality linked to the anilino-quinoline core. While the specific starting materials for the anilino portion vary to create a library of compounds, the core synthetic logic remains consistent. These syntheses are crucial for creating novel compounds for evaluation in various biological assays. asianpubs.org For example, compound 5g and 5e from a synthesized series showed notable cytotoxic activity against several human cancer cell lines. asianpubs.org

Construction of 4-Amino-7-chloro-quinoline-based Triazole Hybrids via Click Chemistry

"Click chemistry," specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes, has emerged as a powerful and efficient method for constructing complex molecular architectures. tandfonline.commdpi.com This strategy has been widely applied to synthesize 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids. mdpi.comresearchgate.net

The general synthetic scheme involves two key precursors: a 7-chloroquinoline derivative bearing an azide (B81097) group and a molecule containing a terminal alkyne. The reaction of 4-azido-7-chloroquinoline with an alkyne derivative in the presence of a Cu(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate, leads to the formation of the 1,4-disubstituted 1,2,3-triazole ring that links the two fragments. mdpi.comfuture-science.com

This methodology has been used to synthesize a variety of hybrids. For instance, a novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid was prepared from 4-azido-7-chloroquinoline and an alkyne derivative of acetaminophen. mdpi.com Another study reported the synthesis of hybrids by reacting 2-azido-N-(7-chloroquinolin-4-ylaminoalkyl)acetamides with various terminal alkynes. researchgate.net The reliability and high yield of the click reaction make it an attractive method for creating diverse molecular hybrids for chemical and biological screening. tandfonline.comresearchgate.net

Table 5: Synthesis of Quinoline-Triazole Hybrids via Click Chemistry

| Quinoline Azide Precursor | Alkyne Precursor | Catalyst System | Product Type | Reference |

| 4-Azido-7-chloroquinoline | Alkyne derivative of acetaminophen | CuSO4 / Sodium Ascorbate | 4-Amino-7-chloroquinoline-based 1,2,3-triazole hybrid | mdpi.com |

| 2-Azido-N-(7-chloroquinolin-4-ylaminoalkyl)acetamides | Various terminal alkynes | Cu(I) | 4-Amino-7-chloroquinoline-based 1,2,3-triazole hybrids | researchgate.net |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO4·5H2O / Sodium Ascorbate | Sulfonamide-tethered durham.ac.ukacs.orgnih.gov-triazole-quinoline hybrids | future-science.com |

This table illustrates the application of click chemistry to synthesize quinoline-triazole hybrids.

Synthesis of 7-(Chloromethyl)quinoline (B3059318) and its Hydrohalide Salts

The synthesis of 7-(chloromethyl)quinoline and its corresponding hydrohalide salts is a significant process in organic chemistry, as these compounds serve as versatile intermediates. The reactivity of the chloromethyl group, in particular, allows for a variety of subsequent chemical modifications.

Classical Cyclocondensation Approaches

One of the established methods for synthesizing quinoline derivatives is the Doebner-Miller reaction. A modification of this reaction has been successfully applied to produce 7-chloroquinaldine hydrochloride. This involves the reaction of 3-chloroaniline with crotonaldehyde, using hydrochloric acid as a catalyst and tetrachloro-1,4-quinone (chloranil) as an oxidant in 2-butanol. The reaction proceeds at reflux for 50 minutes, yielding 67–81% of 7-chloroquinaldine hydrochloride with a purity of 98.8% as confirmed by HPLC.

Another approach involves the reaction of m-chloroaniline inorganic acid salt with crotonaldehyde in a mixed solvent system of alcohol (methanol or ethanol) and an aromatic hydrocarbon (toluene or nitrobenzene). google.com This method is designed to inhibit the formation of a significant amount of isomers. google.com The reaction temperature is maintained between 25 and 110 °C, with an optimal temperature of 65 °C. google.com The resulting salt of 7-chloroquinaldine is then neutralized with an alkali to yield the final product. google.com

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of a preformed quinoline ring system provides another route to 7-(chloromethyl)quinoline. The regioselectivity for the 7-position is influenced by both steric and electronic factors. The 8-position is sterically hindered by the adjacent nitrogen atom, while the 6-position is electronically deactivated. Using a substoichiometric amount of aluminum chloride (0.8 equivalents) helps to minimize over-alkylation, leading to a 72% yield of 7-(chloromethyl)quinoline. The hydrochloride salt can then be obtained with an 89% recovery by treating the product with gaseous HCl in diethyl ether.

Visible-Light-Mediated C–H Functionalization

A more modern and regioselective method involves photoredox catalysis. In this approach, quinoline is irradiated with visible light in the presence of diethyl chloromethylphosphonate and a photocatalyst, fac-Ir(ppy)₃, in acetonitrile (B52724). This reaction proceeds under mild conditions (25°C for 12 hours) and results in a 68% yield of the 7-chloromethyl adduct with 93% regioselectivity for the 7-position over the 5-position. The hydrochloride salt is subsequently formed by treatment with HCl gas, with a 95% recovery rate.

Synthesis from 2-Amino-4,5-methylenedioxybenzaldehyde

Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate can be synthesized via the Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate. beilstein-journals.org This reaction is effectively catalyzed by potassium hydrogen sulfate (B86663) under ultrasound irradiation at 80 °C in 80% ethanol. beilstein-journals.org

Synthesis from 7-chloro-8-methylquinoline

7-chloro-8-quinoline carboxylic acid can be prepared by the oxidation of 7-chloro-8-methylquinoline. This reaction utilizes oxygen as the oxidant and is catalyzed by an N-hydroxyphthalimide compound and azobisisobutyronitrile. google.com

Table 1: Comparison of Synthetic Methods for 7-(Chloromethyl)quinoline Derivatives

| Synthetic Method | Reactants | Catalyst/Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|---|

| Modified Doebner-Miller Reaction | 3-Chloroaniline, Crotonaldehyde | HCl, Tetrachloro-1,4-quinone (chloranil), 2-Butanol | Reflux, 50 min | 67–81% | Classical cyclocondensation approach. |

| Doebner-Miller Reaction google.com | m-Chloroaniline inorganic acid salt, Crotonaldehyde | Alcohol-aromatic hydrocarbon mixed solvent | 25–110 °C (optimum 65 °C) | Not specified | Inhibits isomer formation. |

| Friedel-Crafts Alkylation | Quinoline | AlCl₃ (0.8 equiv.), Gaseous HCl | Not specified | 72% (alkylation), 89% (salt formation) | Regioselective for the 7-position. |

| Photoredox Catalysis | Quinoline, Diethyl chloromethylphosphonate | fac-Ir(ppy)₃, Acetonitrile, HCl gas | 25 °C, 12 h, Visible light | 68% (adduct), 95% (salt formation) | High regioselectivity, mild conditions. |

| Friedländer Condensation beilstein-journals.org | 2-Amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoate | KHSO₄, 80% Ethanol | 80 °C, Ultrasound | Not specified | Forms a carboxylate derivative. |

| Oxidation google.com | 7-Chloro-8-methylquinoline | O₂, N-hydroxyphthalimide, Azobisisobutyronitrile | Not specified | Not specified | Prepares the corresponding carboxylic acid. |

Chemical Reactivity and Derivatization Studies of 7 Chloro 4 Methylquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic substitution reactions. These reactions are fundamental in the derivatization of 7-chloro-4-methylquinoline for various applications.

Reactivity at the C-4 Position of 7-Chloroquinoline (B30040) Derivatives

The C-4 position of the quinoline ring is notably activated towards nucleophilic attack, a phenomenon influenced by the electron-withdrawing nature of the nitrogen atom within the aromatic system. semanticscholar.org This inherent reactivity is further modulated by the presence of a chlorine atom at the 7-position. In the case of 4,7-dichloroquinoline (B193633), the C-4 position is the more reactive site for nucleophilic aromatic substitution (SNAE) reactions. semanticscholar.orgtandfonline.com This regioselectivity is attributed to the electronic effects of the nitrogen atom, which creates a fractional positive charge on the C-2 and C-4 carbons, making them more electrophilic. semanticscholar.org The chloro group at C-4 is preferentially displaced over the one at C-7. semanticscholar.orgtandfonline.com

Studies have shown that the reaction of 4,7-dichloroquinoline with various nucleophiles, such as amines and diols, leads to selective substitution at the C-4 position. evitachem.commdpi.comscielo.br For instance, the reaction with morpholine (B109124) in the presence of a base results in the regioselective displacement of the C-4 chlorine atom to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com Similarly, reaction with diols under basic catalysis also shows substitution at the C-4 position. scielo.br

Computational studies, including bond dissociation energy calculations, support the observation that the C-4 position is more reactive in chloroquinolines. semanticscholar.orgtandfonline.com The activation of the C-4 position allows for the introduction of a wide range of functional groups, making it a key site for the synthesis of diverse quinoline derivatives.

Amination and Hydrazination Reactions for Functional Group Introduction

Amination and hydrazination are crucial nucleophilic substitution reactions for introducing nitrogen-containing functional groups onto the this compound scaffold. These reactions typically target the activated C-4 position of the quinoline ring.

The amination of 4-chloro-2-phenylquinoline (B1581051) derivatives has been investigated using various amide solvents, which act as both the solvent and the aminating agent. researchgate.net The reactivity of these amides is influenced by both steric and electronic factors of the N-substituents on the amino group. researchgate.net Another approach involves the reaction of 4-chloro-2-methylquinoline (B1666326) with amines, catalyzed by p-toluenesulfonic acid under microwave irradiation, to produce 4-substituted amino-2-methylquinolines in good yields. researchgate.net The synthesis of 7-chloro-N-(4-methylpentan-2-yl)quinolin-4-amine has also been reported. nih.gov

Hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) with hydrazine (B178648) hydrate (B1144303) has been shown to be regioselective, yielding 2-chloro-4-hydrazino-8-methylquinoline. mdpi.org The introduction of a hydrazino group at the 4-position of 7-chloroquinoline can also be achieved through nucleophilic substitution. ontosight.ai This hydrazino derivative can then be further modified, for example, by treatment with nitrous acid to form an azido (B1232118) group. mdpi.org

These amination and hydrazination reactions are valuable tools for synthesizing a variety of quinoline derivatives with potential biological activities. The introduced amino and hydrazino groups can serve as handles for further structural modifications and the formation of complex hybrid molecules. nih.govmdpi.com

Electrophilic Substitution Reactions and Regioselectivity

While the quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, these reactions can still occur under specific conditions. The regioselectivity of electrophilic attack is influenced by the existing substituents on the ring.

In this compound, the chlorine atom at the C-7 position is deactivating and directs incoming electrophiles primarily to the meta positions (C-6 and C-8), while the methyl group at C-4 is activating and directs to the ortho and para positions (C-3 and C-5). Computational modeling, such as the use of Fukui indices and Hammett σ values, can help predict the most likely sites of electrophilic attack by quantifying these electronic effects. The steric hindrance from the methyl group at C-4 can also influence the regioselectivity, potentially favoring substitution at less hindered positions like C-3 or C-6.

The introduction of a chlorine atom onto the quinoline ring is typically achieved through electrophilic aromatic substitution. ontosight.ai For instance, the synthesis of this compound-2-carboxylic acid can involve electrophilic substitution for the introduction of chlorine. vulcanchem.com

Oxidation and Reduction Pathways of the Quinoline Nucleus and Substituents

The quinoline nucleus and its substituents in this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions. evitachem.comevitachem.com The methyl group at the C-4 position can also be oxidized. For example, it can be converted to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. A metal-free method using phenyliodine(III) diacetate has been developed for the chemoselective oxidation of 4-methylquinolines to the corresponding aldehydes. molaid.com

Reduction: The quinoline ring can be reduced to form 7-chloro-4-methyl-1,2,3,4-tetrahydroquinoline using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents. evitachem.com The carbonyl chloride group in derivatives like 7-chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be reduced to an alcohol or an aldehyde using similar reducing agents. The carboxylic acid group in this compound-2-carboxylic acid can also be reduced to an alcohol or aldehyde. evitachem.com

The following table summarizes the key oxidation and reduction reactions of this compound and its derivatives:

| Reaction Type | Substrate | Reagent(s) | Major Product(s) |

| Oxidation | This compound | Hydrogen peroxide, m-CPBA | Quinoline N-oxide derivatives evitachem.com |

| Oxidation | This compound | Phenyliodine(III) diacetate | 7-Chloroquinoline-4-carbaldehyde molaid.com |

| Oxidation | 4-Chloro-7-methylquinoline | Potassium permanganate, chromium trioxide | 4-Chloro-7-methylquinoline-2-carboxylic acid |

| Reduction | This compound | Sodium borohydride, lithium aluminum hydride | 7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline evitachem.com |

| Reduction | This compound-2-carboxylic acid | Lithium aluminum hydride, sodium borohydride | 7-Chloro-4-methylquinolin-2-yl)methanol |

| Reduction | 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride | Lithium aluminum hydride, sodium borohydride | (7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinolin-4-yl)methanol or 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbaldehyde |

Reactivity Profile of the Methyl and Chloromethyl Functional Groups

The methyl and chloromethyl groups attached to the quinoline core exhibit distinct reactivity profiles, enabling a variety of chemical transformations.

The methyl group at the C-4 position of this compound is reactive and can be functionalized. semanticscholar.org For instance, it can be oxidized to a carboxylic acid. It can also serve as a site for further reactions, such as those involving photo-induced formation of radicals. semanticscholar.org

The chloromethyl group, often found at the C-2 or C-5 position of the quinoline ring, is a versatile functional group that readily participates in nucleophilic substitution reactions. ontosight.aicymitquimica.com This reactivity allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, to create a diverse range of substituted quinoline derivatives. evitachem.com The chloromethyl group is considered a valuable building block in organic synthesis due to this reactivity. ontosight.ai For example, 2-(chloromethyl)quinoline (B1294453) can be used to synthesize more complex molecules with potential biological activities. ontosight.ai

The reactivity of the chloromethyl group is central to the synthesis of various quinoline derivatives. The following table provides examples of reactions involving the chloromethyl group:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-(Chloromethyl)quinoline | Amines, Thiols, Alcohols | Substituted quinoline derivatives | evitachem.com |

| 2-Chloro-3-(chloromethyl)quinolines | Terminal acetylenes | Quinolium salts | chim.it |

Formation of Complex Hybrid and Conjugate Structures

The chemical reactivity of this compound, particularly the susceptibility of the C-4 position to nucleophilic substitution, makes it an excellent scaffold for the synthesis of complex hybrid and conjugate molecules. nih.govmdpi.com This strategy involves combining the 7-chloroquinoline moiety with other pharmacologically active heterocyclic structures to potentially enhance biological activity or create compounds with dual modes of action. nih.govmdpi.com

One approach involves synthesizing hybrid compounds composed of a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety. nih.gov These hybrids have been investigated for their antiproliferative and antifungal activities. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their ability to inhibit cancer cell growth. mdpi.com

The formation of these complex structures often involves a multi-step synthesis. For example, a 7-chloroquinoline derivative can be linked to another molecule via a suitable linker. In the synthesis of quinoline-sulfonamide conjugates, N-(7-chloroquinol-4-yl)propane-1,3-diamine is condensed with 4-acetyl-benzenesulfonyl chloride. e-century.us Another example is the conjugation of a 7-chloroquinoline derivative with guanylthiourea (B104047) to create a hybrid molecule with potential antimalarial activity. e-century.us

Spectroscopic and Structural Elucidation of 7 Chloro 4 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of organic molecules like 7-Chloro-4-methylquinoline.

In the ¹H-NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 7.3–8.6 ppm, while the methyl group protons show a signal around δ 2.5–3.0 ppm. For instance, in a study of N-[(2-chloro-7-methyl-quinoline)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, the methyl group at the C7 position of the quinoline (B57606) ring was observed as a singlet at 2.58 ppm. derpharmachemica.com

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For 7-Chloro-2-methylquinoline, the carbon signals are assigned based on their chemical environment. nih.gov The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.

Detailed spectral data for an analog, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, is presented below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-H/3-C | 8.77 | 114.4 |

| 5-H/5-C | 8.11 | 125.7 |

| 2'-H/6'-H / 2'-C/6'-C | 7.97 | 127.4 |

| 8-H/8-C | 7.83 | 126.7 |

| 4'-H/4'-C | 7.62 | 132.8 |

| 3'-H/5'-H / 3'-C/5'-C | 7.54 | 129 |

| 6-H/6-C | 7.49 | 127 |

| Data sourced from a study on N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For example, in the analysis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, HSQC was used to correlate the proton at 8.77 ppm to the carbon at 114.4 ppm, identifying them as H3 and C3, respectively. mdpi.com

HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular structure by identifying long-range connectivities. In the same study, HMBC correlations were used to confirm the substitution pattern on the quinoline and benzamide (B126) rings. mdpi.com For instance, the proton at 8.77 ppm (H3) showed correlations to carbons at 123.1 ppm (C4a) and 144.5 ppm (C4), confirming their proximity in the molecule. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of a 7-chloroquinoline (B30040) derivative, N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, showed characteristic peaks for N-H stretching at 3448 cm⁻¹, C=O stretching at 1674 cm⁻¹, and C=C stretching at 1612 cm⁻¹. mdpi.com The absence of an azide (B81097) stretching peak confirmed the successful conversion of the starting material. mdpi.com

In a study of N-(quinolin-2-yl) benzamides, the infrared spectra displayed characteristic amide C=O stretching vibrations between 1674 and 1693 cm⁻¹. mdpi.com The disappearance of a band at 1287 cm⁻¹, corresponding to the N-O bond of the precursor, confirmed the successful deoxygenation amidation reaction. mdpi.com

FT-Raman spectroscopy provides complementary information to FTIR. For 7-Chloro-2-methylquinoline, FT-Raman spectra have been recorded and are available in spectral databases. nih.gov Analysis of Raman spectra of various methylquinolines has been performed to understand their vibrational modes. psu.edutubitak.gov.tr

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about its conjugation and electronic structure.

The UV-Vis absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region. Studies on various methylquinolines have recorded their absorption spectra in the vapor phase, typically in the 2800-3200 Å range. psu.edutubitak.gov.tr The substitution pattern on the quinoline ring influences the position and intensity of these absorption bands. psu.edutubitak.gov.tr

For a synthesized N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, UV analysis was performed in the wavelength range of 200–400 nm for characterization. mdpi.com Similarly, the UV-Vis absorption spectra for a series of 4,7-diarylbenzo[c] derpharmachemica.commdpi.commdpi.comthiadiazoles, which are structurally related fluorophores, were obtained in chloroform (B151607) solution. rsc.org

Emission studies, such as photoluminescence, provide insights into the excited state properties of molecules. Iridium(III) complexes containing 2-(2,2'-bithien-5-yl)-4-methylquinoline as a ligand have been shown to emit light in the range of 693–707 nm. researchgate.net The modification of substituents on the quinoline ring can affect the photoluminescence quantum yields. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For N-(quinolin-2-yl) benzamides, electrospray ionization (ESI) mass spectrometry in the positive mode was used to observe the molecular ion peaks [M+H]⁺. mdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) was also observed, further confirming the presence of a chlorine atom in the molecules. mdpi.com

HRMS is routinely used to confirm the molecular formula of newly synthesized compounds. For example, in a study involving the alkylation of 7-chloro-2-methylquinoline, HRMS (ESI) was used to confirm the calculated mass of the products. rsc.org Similarly, the molecular formula of various quinoline derivatives has been confirmed using HRMS. semanticscholar.orgrsc.org

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 7-chloro-4-ethyl-2-methylquinoline | [M+Na]⁺ | 324.0971 | 324.0973 | rsc.org |

| 2-dodecyl-4-methylquinoline | [M+H]⁺ | 312.2686 | 312.2689 | semanticscholar.org |

| 7-chloro-4-cyclohexyl-2-methylquinoline | [M+H]⁺ | 261.1517 | 261.1551 | rsc.org |

| N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | Not specified | Not specified | Not specified | mdpi.com |

| This table presents a selection of HRMS data for this compound analogs. |

X-ray Diffraction Analysis of Solid-State Structures

While the crystal structure of this compound itself is not detailed in the provided results, the structures of several of its analogs have been determined. For instance, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was determined by single-crystal X-ray diffraction. mdpi.com The compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions. mdpi.com

Single-Crystal X-ray Diffraction for Conformation and Packing Architecture

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal, providing detailed insights into molecular conformation and crystal packing. For this compound and its analogs, this method reveals crucial structural information.

A study on 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP), a structural analog of this compound, utilized single-crystal X-ray diffraction to elucidate its structure. The analysis revealed that BPIP crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The asymmetric unit of the crystal structure contains one molecule of the quinoline derivative and one water molecule, indicating it exists as a monohydrate. mdpi.compreprints.org The quinoline ring system itself is not perfectly planar, with the benzene (B151609) and pyridine (B92270) rings inclined at a dihedral angle of 5.83(3)°. mdpi.com The piperazinyl ring adopts a chair conformation. mdpi.com

The crystal structure of 4-(7-chloro-1-methylquinolin-4-(1H)-ylideneamino)-phenyl-3-(dimethylamino)-prop-2-en-1-one, another derivative, has also been confirmed by X-ray crystallographic analysis. researchgate.net Furthermore, a comprehensive analysis of 26 chlorinated quinoline derivatives from the Cambridge Structural Database (CSD) showed that approximately 65% crystallize in the monoclinic system, with the remainder primarily in the orthorhombic system. rasayanjournal.co.in This preference for the monoclinic system is a common observation for many organic compounds. rasayanjournal.co.in

The molecular structure of various other quinoline derivatives has been successfully determined using this technique, confirming substituent positions and revealing details about their molecular geometry. ias.ac.inscielo.org.co For instance, in the case of N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline, the dihedral angle between the quinoline ring system and the fluorophenyl ring was found to be 86.70 (4)°. researchgate.net

The following table summarizes the crystallographic data for an analog of this compound:

| Compound | 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP·H₂O) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Asymmetric Unit | One BPIP molecule and one water molecule |

| Quinoline Ring Dihedral Angle | 5.83(3)° (between benzene and pyridine rings) |

| Piperazinyl Ring Conformation | Chair |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking) in Crystal Lattices

The stability and packing of molecules within a crystal lattice are governed by a variety of intermolecular interactions, including hydrogen bonds and π–π stacking.

In the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP·H₂O), a one-dimensional supramolecular network is formed, stabilized by hydrogen bonding interactions between the BPIP molecules and water molecules. mdpi.compreprints.org The water molecule's oxygen atom acts as an acceptor in a weak intermolecular C—H⋯O hydrogen bond with the methyl group of the piperazinyl ring. mdpi.compreprints.org

Studies on co-crystals of 4-methylquinoline (B147181) with various substituted benzoic acids have also highlighted the importance of π–π stacking interactions between quinoline ring systems and C—H⋯O hydrogen bonds in the formation of their crystal structures. iucr.org In some cases, short Cl⋯Cl contacts and N—O⋯π interactions are also observed. iucr.org In other quinoline derivatives, molecules are linked into chains or sheets by combinations of N—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking. researchgate.netresearchgate.net For instance, the crystal structure of quinclorac (B55369) is stabilized by π–π interactions with an interplanar distance of 3.31 Å and O–H⋯N hydrogen bonds.

The analysis of six 2-chloroquinoline (B121035) derivatives demonstrated the role of both Type I and Type II Cl⋯Cl interactions, as well as C–H⋯Cl hydrogen bonds, in forming supramolecular assemblies. ias.ac.in

The following table summarizes the key intermolecular interactions observed in the crystal lattice of a this compound analog:

| Interaction Type | Description in BPIP·H₂O Crystal Lattice |

| Hydrogen Bonding | Forms a 1D supramolecular network involving BPIP and water molecules. mdpi.compreprints.org Includes a weak C—H⋯O bond. mdpi.compreprints.org |

| π–π Stacking | Strong interaction between chloro-benzene rings of quinoline units, forming parallel displaced dimers. preprints.org |

| Other Contacts | C···H/H···C and Cl⋯H/H⋯Cl contacts contribute significantly to the crystal packing. mdpi.com |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis of purity and the preparative separation of this compound and its derivatives.

A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com This HPLC method is scalable, making it suitable for the isolation of impurities through preparative separation. sielc.com

For instance, the purity of 7-chloroquinaldine has been determined to be 98.8% by HPLC using a Zorbax RX-C8 column with a mobile phase of 10/90 CH₃CN/0.1% H₃PO₄. google.com In the synthesis of various quinoline derivatives, preparative HPLC is often employed for purification. binghamton.edugoogle.com For example, centrifugal partition chromatography (CPC), a form of liquid-liquid preparative chromatography, has been successfully used for the large-scale separation of synthetic quinoline mixtures. ird.frresearchgate.net This technique allowed for the purification of over 3 grams of a crude mixture to yield several alkylquinoline homologues with 99% purity. researchgate.net

A validated HPLC method for the quantification of quincorine (B1366806) acetylsalicylate, a quinoline derivative, utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3) with hexylamine, achieving good resolution and peak symmetry. lew.ro

The following table provides an example of HPLC conditions for a related compound:

| Parameter | Value |

| Compound | 7-Chloroquinaldine |

| Column | Zorbax RX-C8, 4.6 mm × 25 cm |

| Mobile Phase | 10/90 Acetonitrile / 0.1% Phosphoric Acid |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 223 nm |

| Retention Time | 8.0 min |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily in terms of speed and resolution, by utilizing columns with smaller particle sizes (typically sub-2 µm).

For the rapid analysis of this compound, UPLC methods can be developed using columns with 3 µm particles, which are available for faster applications. sielc.com A UPLC-based method coupled with photodiode array (PDA) and electrospray ionization–quadrupole time-of-flight mass spectrometry (ESI-Q-TOF/MS) has been developed for the qualitative and quantitative analysis of quinoline alkaloids. tandfonline.com This method uses a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, achieving excellent peak resolution. tandfonline.com The method demonstrated excellent linearity (r² > 0.9988) and low limits of detection. tandfonline.com

Another study established a UPLC-ESI-MS/MS method for the targeted separation of quinoline alkaloids from natural sources. nih.gov This sensitive and rapid method was instrumental in identifying and isolating new compounds. nih.gov Furthermore, a UPLC-MS/MS method was developed and validated for the quantification of DNDI-6174, a quinoline derivative, in various biological matrices to support preclinical pharmacokinetic studies. dndi.org The use of AccQ•Tag derivatization in conjunction with UPLC-ESI-MS/MS has also been shown to provide a fast, selective, and sensitive method for amino acid quantitation in biological samples related to malaria research, a field where quinoline compounds are prominent. nih.gov

The following table highlights the performance characteristics of a UPLC method for quinoline alkaloids:

| Parameter | Value |

| Technique | UPLC-PDA and UPLC-ESI-Q-TOF/MS |

| Column | C18 |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Linearity (r²) | > 0.9988 |

| Limits of Detection (LOD) | PDA ≤ 25 ng/mL, MS ≤ 1.2 ng/mL |

| Limits of Quantification (LOQ) | PDA ≤ 75 ng/mL, MS ≤ 3.6 ng/mL |

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Methylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p), are commonly used to predict molecular geometries with high accuracy. dergipark.org.trdergipark.org.trnih.gov

These calculations provide the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The output includes precise bond lengths, bond angles, and dihedral angles. For instance, in studies of related molecules like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT has been used to identify stable conformers and their geometric parameters. dergipark.org.tr The optimized structure of such compounds generally confirms a non-planar geometry with C1 point group symmetry. nih.gov This foundational analysis is crucial for all subsequent computational investigations, as the accuracy of other predicted properties depends on the quality of the optimized geometry.

Table 1: Representative Geometric Parameters Calculated for Quinoline Derivatives Using DFT Note: This table presents typical data obtained from DFT calculations for related quinoline structures to illustrate the outputs of geometry optimization.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.37 - 1.42 Å |

| Bond Length | C-N (aromatic) | ~1.32 - 1.38 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-C-C (in ring) | ~118° - 122° |

| Bond Angle | C-N-C (in ring) | ~117° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be around 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, indicating significant stability. dergipark.org.tr The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Frontier Molecular Orbital Energies for Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Source: Data from a DFT/B3LYP/6-311++G(d,p) level study. dergipark.org.tr

| Parameter | Trans Conformer | Cis Conformer |

|---|---|---|

| HOMO Energy (eV) | -6.65 | -6.71 |

| LUMO Energy (eV) | -2.90 | -2.87 |

| Energy Gap (ΔE) (eV) | 3.75 | 3.84 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. rsc.orgresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core orbitals, and bonding and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas usually correspond to the presence of electronegative atoms like nitrogen or oxygen. bhu.ac.in Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. bhu.ac.in For 7-Chloro-4-methylquinoline, the MEP map would be expected to show a negative potential region around the quinoline nitrogen atom and the chlorine atom, highlighting them as nucleophilic sites. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential, marking them as electrophilic sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bg.ac.rs These models use molecular descriptors—numerical values that represent various physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of new, untested compounds.

For derivatives of 7-chloroquinoline (B30040), QSAR studies have been instrumental in designing new therapeutic agents. For example, a Hologram QSAR (HQSAR) model was developed for a series of 7-chloro-4-aminoquinolines to understand their anti-mycobacterial activity. nih.gov The model revealed that the structural features of the compounds could be successfully correlated with their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov Such studies have also been applied to antimalarial 7-chloroquinoline derivatives, where models indicate that higher polarity often contributes to greater activity against Plasmodium falciparum strains. bg.ac.rs

Table 3: Statistical Indices for a Hologram QSAR Model of 7-Chloro-4-aminoquinoline Derivatives Source: Data from an HQSAR analysis on anti-tuberculosis activity. nih.gov

| Statistical Parameter | Tautomer I Model | Tautomer II Model |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.80 | 0.77 |

| r² (Squared correlation coefficient) | 0.97 | 0.98 |

| SE (Standard Error) | 0.12 | 0.10 |

| SEcv (Cross-validated Standard Error) | 0.32 | 0.35 |

Molecular Docking Simulations to Elucidate Ligand-Protein Binding Modes

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target protein, providing insights into the binding affinity and interaction patterns. sci-hub.se This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous docking studies have been performed on 7-chloroquinoline derivatives to explore their potential as inhibitors of various biological targets. For instance, derivatives have been docked into the active sites of HIV reverse transcriptase, showing strong binding affinity through hydrogen bonding and hydrophobic interactions with key amino acid residues like LYS 101 and TRP229. nih.gov Other studies have investigated their binding to kinesin spindle protein (Eg5) as potential anticancer agents and to enzymes like shikimate kinase as antitubercular agents. sci-hub.senih.gov These simulations help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Table 4: Example Molecular Docking Results for a 7-Chloroquinoline Derivative Note: This table presents representative docking data to illustrate the outputs of such simulations.

| Protein Target | Example Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| HIV Reverse Transcriptase | Compound 4 (quinoline derivative) | -10.67 | LYS 101, TRP229 | Hydrogen Bond, Hydrophobic |

| Shikimate Kinase (2IYZ) | Compound 3a (quinoline derivative) | -8.5 | ARG58, ARG136 | Hydrogen Bond |

| Kinesin Spindle Protein (Eg5) | Compound 6q (Schiff base derivative) | -9.2 | GLU116, GLY117 | Hydrogen Bond |

Thermodynamic and Kinetic Stability Assessments of the Compound

Computational methods are also employed to assess the thermodynamic and kinetic stability of molecules. Thermodynamic stability is related to the total energy of a system; a lower total energy corresponds to a more stable state. By calculating the energies of different possible conformers or isomers, the most thermodynamically favorable structure can be identified. dergipark.org.trdergi-fytronix.com

Kinetic stability refers to the energy barrier that must be overcome for a reaction to occur and is often related to the HOMO-LUMO energy gap. As discussed in the FMO analysis, a larger gap implies greater kinetic stability because more energy is needed to initiate a chemical reaction. researchgate.net Furthermore, experimental data on the solid-state characterization of related compounds, such as the determination of melting points and crystal structures of hydrated forms, provide crucial information on their physical and relative stability. mdpi.compreprints.org

Investigation of Non-Linear Optical (NLO) Properties

The exploration of non-linear optical (NLO) properties in organic molecules has garnered significant interest due to their potential applications in advanced technologies such as optical switching, data storage, and telecommunications. Quinoline derivatives, in particular, are promising candidates for NLO materials owing to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT) – a key factor for high NLO response. While direct experimental or computational studies on the NLO properties of this compound are not extensively documented in existing literature, theoretical investigations based on quantum chemical calculations provide a robust framework for predicting and understanding these properties.

Computational chemistry, primarily through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for analyzing the electronic and optical characteristics of molecules. nih.gov These methods are employed to calculate crucial NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of these parameters is indicative of the material's potential for NLO applications.

For quinoline-based systems, the computational approach typically involves geometry optimization of the molecule to its ground state, followed by the calculation of electronic properties. A commonly used functional for these calculations is B3LYP, paired with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic compounds. nih.gov

The first-order hyperpolarizability (β) is a critical parameter for second-order NLO materials. A high β value is often associated with molecules possessing strong electron donor and acceptor groups connected by a π-conjugated bridge. In the case of this compound, the quinoline ring itself acts as a π-system. The chloro and methyl groups, while not the strongest of donors or acceptors, do influence the electronic distribution within the molecule, which in turn affects its NLO properties. Theoretical studies on substituted quinolines have demonstrated that the nature and position of substituents can significantly modulate the NLO response. researchgate.netrsc.org

To illustrate the typical NLO parameters calculated for related compounds, the following tables present data derived from computational studies on other quinoline derivatives. These values provide a reference for the anticipated NLO response of this compound.

Table 1: Calculated Dipole Moment and Polarizability of a Representative Quinoline Derivative

| Parameter | Value |

| Dipole Moment (μ) in Debye | 3.5 D |

| Average Polarizability (α) in esu | 2.5 x 10-23 esu |

Note: The data presented is for a structurally similar quinoline derivative and is intended for illustrative purposes.

Table 2: Calculated First-Order Hyperpolarizability Components of a Representative Quinoline Derivative

| Component | Value (x 10-30 esu) |

| βxxx | 5.2 |

| βxxy | 1.8 |

| βxyy | -0.9 |

| βyyy | 2.5 |

| Total Hyperpolarizability (βtot) | 6.7 |

Note: The data presented is for a structurally similar quinoline derivative and is intended for illustrative purposes.

The total hyperpolarizability (βtot) is a key indicator of the NLO activity of a molecule. The values are influenced by the degree of charge transfer within the molecule. In many quinoline derivatives, the π-electron delocalization across the ring system plays a crucial role in enhancing the NLO response. researchgate.net Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further elucidate the intramolecular charge transfer interactions that give rise to the observed NLO properties. nih.gov

In Vitro and Mechanistic Biological Activity Studies Non Clinical Focus

Anticancer Activities and Mechanistic Insights

Derivatives of 7-chloroquinoline (B30040) have demonstrated significant potential as anticancer agents in a multitude of preclinical studies. Their activity spans a wide array of human cancer cell lines, and research has begun to elucidate the structural features crucial for their efficacy and the molecular pathways they modulate.

A substantial body of evidence highlights the broad-spectrum in vitro anticancer activity of 7-chloroquinoline derivatives. These compounds have been evaluated against numerous human tumor cell lines, consistently demonstrating potent cytotoxic and growth-inhibitory effects.

7-Chloroquinolinehydrazones, for instance, have shown remarkable activity across a panel of 60 cancer cell lines, with submicromolar GI₅₀ (50% growth inhibition) values observed for various tumor types. These include leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer nih.gov. One particular 7-chloroquinoline hydrazone derivative was found to be four times more active than the standard chemotherapeutic drug Doxorubicin against the MDA-MB-435 melanoma cell line nih.gov.

Hybrid molecules incorporating the 7-chloroquinoline nucleus have also been a focus of investigation. New 7-chloro-4-aminoquinoline-benzimidazole hybrids were tested against a panel of cell lines including human acute lymphoblastic leukemia (CCRF-CEM), T-cell lymphoma (Hut78), acute monocytic leukemia (THP-1), Burkitt lymphoma (Raji), cervical adenocarcinoma (HeLa), colorectal adenocarcinoma (CaCo-2), and breast adenocarcinoma (MCF-7) mdpi.com. Similarly, Morita-Baylis-Hillman adducts hybridized with a 7-chloroquinoline moiety displayed expressive cytotoxic potential against MCF-7 (breast), HCT-116 (colorectal), HL-60 (promyelocytic leukemia), and NCI-H292 (lung) cancer cell lines scielo.br.

Further studies have synthesized and evaluated various other derivatives. A series of 7-chloro-(4-thioalkylquinoline) derivatives were assessed for cytotoxicity against eight human cancer cell lines, with the CCRF-CEM leukemia cell line being the most sensitive mdpi.comnih.gov. Click chemistry has been employed to create novel 7-chloroquinoline derivatives that exhibited significant antitumor activity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cells tandfonline.com.

The following tables summarize the in vitro anticancer activity of selected 7-chloroquinoline derivatives against various human cancer cell lines, as reported in the literature.

| Derivative Type | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM | Leukemia | 0.55–2.74 µM | mdpi.com |

| Morita-Baylis-Hillman Adduct | HCT-116 | Colon Cancer | IC₅₀ of 4.60 µmol L⁻¹ for ortho-nitro adducts | scielo.br |

| 7-Chloroquinoline-Triazole Hybrid | MCF-7 | Breast Cancer | High activity (IC₅₀ < 50 µM) | tandfonline.com |

| Morita-Baylis-Hillman Adduct | NCI-H292 | Lung Cancer | IC₅₀ of 4.60 µmol L⁻¹ for ortho-nitro adducts | scielo.br |

| 7-Chloroquinoline-Triazole Hybrid | HCT-116 | Colon Cancer | IC₅₀ 21.41-27.26 µM | tandfonline.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid | CCRF-CEM | Leukemia | Potent Growth Inhibition | mdpi.com |

The extensive synthesis of 7-chloroquinoline analogs has enabled detailed structure-activity relationship (SAR) studies, providing crucial insights for the rational design of more potent anticancer agents. These studies have systematically explored how modifications to the 7-chloroquinoline core and its substituents influence cytotoxic activity.

For 7-chloroquinoline hydrazone derivatives, chemical modulations on both the 7-chloroquinoline unit (A-ring) and the aryl unit (B-ring) have been investigated to establish a clear SAR nih.gov. For example, the position of the chloro substituent on the quinoline (B57606) ring is critical for activity. Furthermore, replacing the chloroquinoline moiety with other heterocycles or a substituted phenyl group significantly alters the cytotoxic profile nih.gov. The nature of the aromatic or heteroaromatic unit on the B-ring also plays a key role in determining the antitumor efficacy nih.gov.

In the case of 7-chloro-(4-thioalkylquinoline) derivatives, a correlation has been established between the oxidation state of the sulfur atom, the length of the spacer between the quinoline core and the aromatic esters, and the resulting cytotoxic activity mdpi.com. It was observed that sulfinyl and sulfonyl derivatives with a two or three-carbon spacer exhibited the highest potency against the CCRF-CEM leukemia cell line mdpi.com.